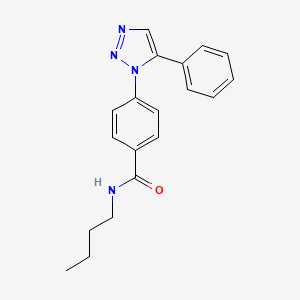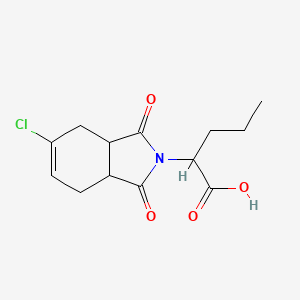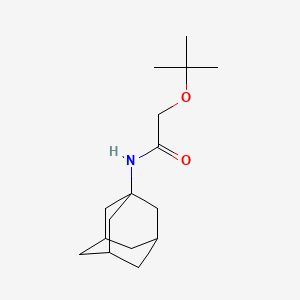
5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBP belongs to the class of pyrimidinetrione derivatives and has been shown to exhibit a wide range of pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have suggested that 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes. 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to interact with certain receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and may be useful in the treatment of various types of cancer. 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. Additionally, 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its wide range of pharmacological activities. 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties, making it a useful tool for studying various diseases. Additionally, 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is relatively easy to synthesize and is readily available. However, one of the limitations of using 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its potential toxicity. 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to be toxic at high concentrations, and care must be taken when handling and using this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of research is the development of new 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and its interaction with various receptors and enzymes. Additionally, 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione may be useful in the development of new treatments for various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the potential applications of 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in scientific research.
Méthodes De Synthèse
5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using a multi-step reaction. The first step involves the reaction between 2-fluorobenzaldehyde and 3-bromobenzylamine to form 5-(3-bromobenzylidene)-2-fluorobenzylamine. This intermediate compound is then reacted with barbituric acid in the presence of a catalyst to produce 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione.
Applications De Recherche Scientifique
5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. 5-(3-bromobenzylidene)-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrFN2O3/c18-11-5-3-4-10(8-11)9-12-15(22)20-17(24)21(16(12)23)14-7-2-1-6-13(14)19/h1-9H,(H,20,22,24)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMQJVFATAIFBJ-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC(=CC=C3)Br)C(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/C(=O)NC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 5-{[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]amino}isophthalate](/img/structure/B5088920.png)
![3-(2-bromophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5088932.png)

![1,4-bis[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B5088958.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B5088960.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5088963.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-1-phenylmethanesulfonamide](/img/structure/B5088969.png)


![N,N-diethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5089007.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(2-methoxyethyl)amine](/img/structure/B5089013.png)

![3-[3-(3-cyclohexen-1-ylmethoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5089021.png)
![2-[1-(4-nitrobenzyl)-2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5089027.png)